2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with chloro and fluoro groups, as well as a 1,3,4-oxadiazole ring with a mercapto group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the mercapto group: The oxadiazole intermediate is then treated with a thiolating agent to introduce the mercapto group.
Coupling with the benzamide core: The final step involves coupling the oxadiazole derivative with 2-chloro-6-fluorobenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group yields sulfonic acid derivatives, while nucleophilic substitution can lead to various substituted benzamides.
Scientific Research Applications
2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound useful in the design of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-((5-mercapto-1,3,4-thiadiazol-2-yl)methyl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-chloro-6-fluoro-N-((5-mercapto-1,2,4-triazol-2-yl)methyl)benzamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the 1,3,4-oxadiazole ring in 2-chloro-6-fluoro-N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzamide imparts unique electronic properties that can enhance its biological activity and stability compared to similar compounds. This makes it a valuable scaffold for drug development and materials science applications .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2S/c11-5-2-1-3-6(12)8(5)9(16)13-4-7-14-15-10(18)17-7/h1-3H,4H2,(H,13,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJXNUUJCCRKHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NNC(=S)O2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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